molecular formula C12H8N6 B1276428 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine CAS No. 57654-36-1

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine

Cat. No.: B1276428
CAS No.: 57654-36-1
M. Wt: 236.23 g/mol
InChI Key: MQSMIIJCRWDMDL-UHFFFAOYSA-N
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Description

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two pyridyl groups attached to a tetrazine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine typically involves the reaction of 4-cyanopyridine with hydrazine hydrate, followed by cyclization with sodium nitrite. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine involves its ability to participate in cycloaddition and substitution reactions. The tetrazine ring acts as an electron-deficient dienophile in cycloaddition reactions, facilitating the formation of pyridazine derivatives.

Comparison with Similar Compounds

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
  • 3,6-Di(2-thienyl)-1,2,4,5-tetrazine
  • 3,6-Di(4-thienyl)-1,2,4,5-tetrazine

Comparison: 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine is unique due to the position of the pyridyl groups, which influences its reactivity and the types of products formed in chemical reactions. For instance, the 4-pyridyl substituents lead to different cycloaddition products compared to the 2-pyridyl substituents .

Properties

IUPAC Name

3,6-dipyridin-4-yl-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c1-5-13-6-2-9(1)11-15-17-12(18-16-11)10-3-7-14-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMIIJCRWDMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407211
Record name 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57654-36-1
Record name 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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